5-(3,4-Diethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
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Overview
Description
5-(3,4-Diethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
The synthesis of 5-(3,4-Diethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline involves several steps. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid (PPA) to form the intermediate 6,7-dimethoxy-3,4-dihydroisoquinoline . This intermediate can then be further reacted with appropriate reagents to form the final compound. Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
5-(3,4-Diethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with p-benzoquinone and p-naphthoquinone to form hydroxyindolo- and hydroxybenzindoloisoquinoline derivatives . Common reagents used in these reactions include nitromethane and bases for alkylation reactions. The major products formed from these reactions are typically substituted isoquinoline derivatives.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are studied for their potential as therapeutic agents due to their diverse biological activities . For example, they have been investigated for their antioxidant properties and potential use in treating diseases related to oxidative stress . In industry, these compounds are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Diethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline involves its interaction with molecular targets and pathways in the body. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, they may act as inhibitors of specific enzymes involved in disease processes or as antioxidants that neutralize reactive oxygen species.
Comparison with Similar Compounds
5-(3,4-Diethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as drotaverine and benz[g]isoquinoline-5,10-dione . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,4-diethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31N3O4/c1-5-40-27-18-17-23(19-30(27)41-6-2)32-26-21-29(39-4)28(38-3)20-25(26)31-33(22-13-9-7-10-14-22)36-37(34(31)35-32)24-15-11-8-12-16-24/h7-21H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNGTZQJDSGJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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